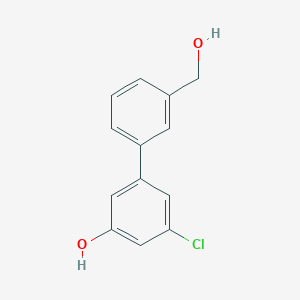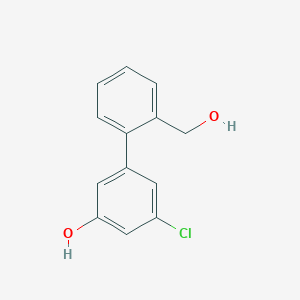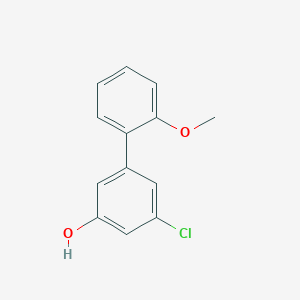
2-Chloro-4-(2-fluoro-5-methylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(2-fluoro-5-methylphenyl)phenol, 95% (2C4F5MPP95) is an organic compound belonging to the class of phenols. It is a colorless, crystalline solid with a melting point of 88°C. It is soluble in water, ethanol, and other polar solvents, and insoluble in non-polar solvents. 2C4F5MPP95 is a versatile compound that has many potential applications in the field of science and technology.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(2-fluoro-5-methylphenyl)phenol, 95% is not well understood. However, it is believed that the compound has a direct effect on the activity of enzymes involved in the metabolism of other compounds. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of pro-inflammatory mediators. Additionally, it has been shown to inhibit the enzyme 5-alpha reductase, which is involved in the metabolism of testosterone. Inhibition of these enzymes may lead to reduced inflammation and improved hormone balance.
Biochemical and Physiological Effects
2-Chloro-4-(2-fluoro-5-methylphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that the compound has anti-inflammatory, anti-oxidant, and anti-fungal properties. Additionally, it has been shown to have a protective effect against oxidative stress, which is associated with a variety of diseases, including cancer, diabetes, and cardiovascular disease.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-Chloro-4-(2-fluoro-5-methylphenyl)phenol, 95% in laboratory experiments is its low cost and availability. The compound can be easily synthesized and is widely available on the market. Additionally, it is relatively stable and can be stored for long periods of time.
The main limitation of using 2-Chloro-4-(2-fluoro-5-methylphenyl)phenol, 95% in laboratory experiments is its potential toxicity. The compound has been shown to be toxic in large doses and should be handled with care. Additionally, it has been shown to be a skin and eye irritant, and should not be directly exposed to skin or eyes.
Future Directions
There are a variety of potential future directions for the use of 2-Chloro-4-(2-fluoro-5-methylphenyl)phenol, 95%. It could be used as a starting material for the synthesis of other organic compounds. Additionally, it could be used in the development of new pharmaceuticals, such as anti-inflammatory agents and antifungal agents. Additionally, it could be used as a tool to study the mechanism of action of enzymes involved in the metabolism of other compounds. Finally, it could be used in the study of oxidative stress and its associated diseases.
Synthesis Methods
2-Chloro-4-(2-fluoro-5-methylphenyl)phenol, 95% can be synthesized by the reaction of 2-chloro-4-fluorophenol with 5-methylphenylmagnesium bromide in the presence of anhydrous aluminum chloride. The reaction is carried out in an inert atmosphere at a temperature of 0°C for a period of 24 hours. The product is then isolated and purified by recrystallization from ethanol.
Scientific Research Applications
2-Chloro-4-(2-fluoro-5-methylphenyl)phenol, 95% has been used in a variety of scientific research applications, including the synthesis of organic compounds, the study of reaction mechanisms, and the development of new pharmaceuticals. It has been used as a building block in the synthesis of a variety of organic compounds, such as 2-chloro-4-fluorophenyl-5-methylphenyl ether, 2-chloro-4-fluorophenyl-5-methylphenyl sulfoxide, and 2-chloro-4-fluorophenyl-5-methylphenyl sulfone. It has also been used as a starting material in the synthesis of various pharmaceuticals, such as anti-inflammatory agents and antifungal agents.
properties
IUPAC Name |
2-chloro-4-(2-fluoro-5-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO/c1-8-2-4-12(15)10(6-8)9-3-5-13(16)11(14)7-9/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCQKXGBNRRBFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685892 |
Source


|
| Record name | 3-Chloro-2'-fluoro-5'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(2-fluoro-5-methylphenyl)phenol | |
CAS RN |
1261942-12-4 |
Source


|
| Record name | 3-Chloro-2'-fluoro-5'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














